molecular formula C18H29N5O2 B2636465 N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide CAS No. 1333635-32-7

N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide

Cat. No.: B2636465
CAS No.: 1333635-32-7
M. Wt: 347.463
InChI Key: UJNBPILQAFYSIY-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Cyanocyclopentyl Intermediate: Starting with cyclopentanone, a cyanation reaction can be performed using reagents like sodium cyanide (NaCN) under basic conditions to introduce the cyano group.

    Synthesis of the Imidazolidinone Moiety: The imidazolidinone ring can be synthesized from ethylamine and glyoxal, followed by cyclization under acidic conditions.

    Coupling with Piperidine: The imidazolidinone intermediate is then reacted with 4-piperidone in the presence of a reducing agent like sodium borohydride (NaBH4) to form the piperidine ring.

    Final Coupling Reaction: The cyanocyclopentyl intermediate is coupled with the piperidine-imidazolidinone intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized for each step.

    Purification Techniques: Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the piperidine ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as primary amines or alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the cyano or piperidine moieties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide: Lacks the ethyl group on the imidazolidinone ring.

    N-(1-cyanocyclopentyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide: Contains a methyl group instead of an ethyl group.

Uniqueness

N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide is unique due to the presence of the ethyl group on the imidazolidinone ring, which may confer distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-2-22-11-12-23(17(22)25)15-5-9-21(10-6-15)13-16(24)20-18(14-19)7-3-4-8-18/h15H,2-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNBPILQAFYSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C1=O)C2CCN(CC2)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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